![molecular formula C12H12F2 B13464071 2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-methyl-3-phenylbicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties
Preparation Methods
The synthesis of 2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane typically involves a multi-step process. One common method starts with the cyclopropanation of an α-allyldiazoacetate precursor, followed by reaction with difluorocarbene . This one-pot process allows for the efficient formation of the desired bicyclo[1.1.1]pentane structure. Industrial production methods may involve similar synthetic routes but optimized for larger scale and higher yields.
Chemical Reactions Analysis
2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: The fluorine atoms and phenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane has garnered significant interest in scientific research due to its unique structure and properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and molecular rods.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane exerts its effects is primarily related to its ability to interact with specific molecular targets. The fluorine atoms and phenyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the observed effects .
Comparison with Similar Compounds
2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane: Lacks the methyl group, which may affect its physicochemical properties and reactivity.
2,2-Difluoro-3-methylbicyclo[1.1.1]pentane: Lacks the phenyl group, leading to different applications and interactions.
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane: Contains a bromomethyl group, which can be used for further functionalization.
The uniqueness of 2,2-Difluoro-1-methyl-3-phenylbicyclo[11
Properties
Molecular Formula |
C12H12F2 |
|---|---|
Molecular Weight |
194.22 g/mol |
IUPAC Name |
2,2-difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H12F2/c1-10-7-11(8-10,12(10,13)14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
BBCDHTKIUWNQQH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



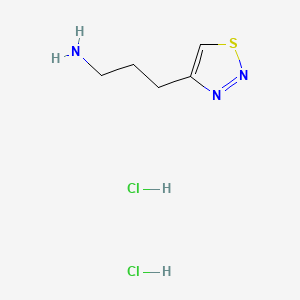
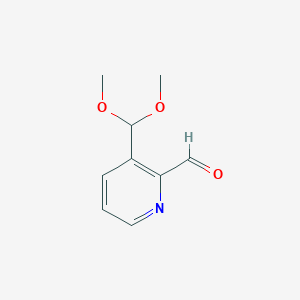
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
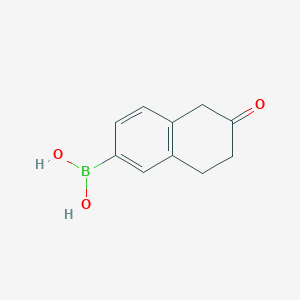

![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
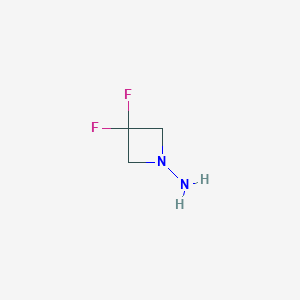

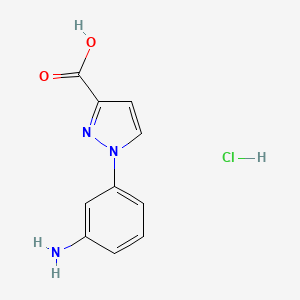
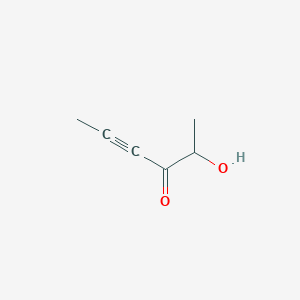
![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
